tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is a complex organic compound known for its unique bicyclic structure. This compound is often utilized in various fields of scientific research due to its stability and reactivity. It is particularly notable for its applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the bicyclic amine, which is often derived from a Diels-Alder reaction involving a suitable diene and dienophile.
Reaction with tert-Butyl Chloroformate: The bicyclic amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it an ideal candidate for multi-step organic syntheses.
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.
Industry
Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in large-scale chemical production.
Mechanism of Action
The mechanism by which tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can inhibit or activate the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the bicyclic structure.
tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate: A closely related compound with a similar bicyclic framework but different stereochemistry.
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic carbamate with distinct functional groups.
Uniqueness
What sets tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate apart is its specific stereochemistry and the presence of the azabicyclo[2.2.1]heptane framework. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m1/s1 |
InChI Key |
WMQMULJRGRUCJU-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H]2CC[C@@H](C2)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC(C2)N1 |
Origin of Product |
United States |
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